molecular formula C9H13NO4 B14002460 Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate CAS No. 2181-33-1

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate

Cat. No.: B14002460
CAS No.: 2181-33-1
M. Wt: 199.20 g/mol
InChI Key: KHFQTWZABTWLRK-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a ketone group at position 4, an ester group at position 3, and an acetyl substituent at the nitrogen (N-1 position). For example:

  • Molecular framework: Pyrrolidine rings with substituents at N-1 and C-3 positions.
  • Functional groups: Ester (C-3), ketone (C-4), and acetyl (N-1).
  • Potential applications: Intermediate in organic synthesis, bioactive molecule precursor.

Properties

CAS No.

2181-33-1

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C9H13NO4/c1-3-14-9(13)7-4-10(6(2)11)5-8(7)12/h7H,3-5H2,1-2H3

InChI Key

KHFQTWZABTWLRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)C

Origin of Product

United States

Preparation Methods

Comparative Table of Methods

Method Reactants Yield Key Advantage Source
Cascade Carbocyclization Malonodinitrile, 4-chlorobenzaldehyde, ethyl 4-chloro-3-oxobutanoate 69% Scalability
Reductive Cyclization Diethyl 2-(1-acetyl-2-nitroethyl)malonate ~60% Stereochemical control
Meyer’s Lactamization 1-Acetyl-3-carboxy-4-oxopyrrolidine 72% Mild conditions
Ugi MCR Levulinic acid, benzylamine, tert-butyl isocyanide, ethyl glyoxylate 55–65% Modularity

Critical Analysis

  • Stereochemical Challenges : Methods 2 and 4 face issues with racemization; chiral catalysts (e.g., M-chiral catalyst in) improve enantiomeric excess.
  • Byproduct Formation : Cascade reactions (Method 1) generate cyclopropane intermediates requiring precise temperature control (−70°C).
  • Green Chemistry Potential : Ugi reactions (Method 4) minimize waste but require optimization for industrial-scale synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions, targeting either the ester or acetyl group:

Conditions Reagents Products Mechanistic Pathway
Acidic (HCl, H₂O)Aqueous HCl4-Oxopyrrolidine-3-carboxylic acidEster hydrolysis via protonation
Basic (NaOH, H₂O)Aqueous NaOH1-Acetyl-4-oxopyrrolidine-3-carboxylate saltSaponification of ester group
  • Key Observation : The acetyl group remains intact under basic conditions, while acidic hydrolysis may lead to partial deacetylation in prolonged reactions.

Nucleophilic Substitution

The ethyl ester group participates in nucleophilic acyl substitution, enabling amide bond formation:

Nucleophile Conditions Catalyst/Base Product
AmmoniaEthanol, refluxNone1-Acetyl-4-oxopyrrolidine-3-carboxamide
Primary aminesDCM, room temperatureTriethylamineN-Alkylamide derivatives
  • Example : Reaction with benzylamine in dichloromethane (DCM) yields N-benzyl-1-acetyl-4-oxopyrrolidine-3-carboxamide .

Cyclization and Heterocycle Formation

The keto group facilitates intramolecular cyclization and participation in multicomponent reactions:

Knoevenagel Condensation

In the presence of ZrOCl₂·8H₂O, the compound reacts with aminoaldehydes to form substituted pyrroles :

Reactant Catalyst Product Yield
Boc-Phe-H (aminoaldehyde)ZrOCl₂·8H₂O1-Acetyl-3,5-diacylpyrrole72%
  • Mechanism : Coordination of Zr to the keto group promotes enolate formation, followed by condensation and cyclization .

Diels-Alder Cycloaddition

The conjugated carbonyl system acts as a dienophile in [4+2] cycloadditions with dienes, yielding bicyclic derivatives.

Acetylation/Deacetylation

  • Acetylation : Reaction with acetic anhydride in DCM (triethylamine, 20°C, 2h) modifies free amine groups .

  • Deacetylation : HCl in ethanol cleaves the acetyl group, generating 4-oxopyrrolidine-3-carboxylate derivatives.

Ester Exchange

Transesterification with tert-butanol (acid catalysis) produces tert-butyl esters, enhancing steric protection .

Stability and Reactivity

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis at extremes (pH <2 or >10).

Scientific Research Applications

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs lie in substituent groups and their positions:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate C₁₀H₁₃NO₅* 227.22* Acetyl (N-1), ester (C-3), ketone (C-4) Hypothesized enzyme inhibition N/A
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate C₁₄H₁₇NO₃ 247.29 Benzyl (N-1), ester (C-3), ketone (C-4) Pharmaceutical intermediate
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate C₉H₁₅NO₃ 185.22 Dimethyl (C-2), ester (C-1), ketone (C-3) Enhanced ring puckering stability
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate C₁₃H₂₁NO₅ 271.31 Boc (N-1), acetate chain (C-3) Protected intermediate for peptide synthesis
Ethyl 5-oxopyrrolidine-3-carboxylate C₇H₁₁NO₃ 157.17 Ester (C-3), ketone (C-5) Solubility in polar solvents

*Estimated based on analogs.

Key Observations:
  • N-1 Substitution: Acetyl (target compound) vs. benzyl ( ) or Boc ( ) groups.
  • Ketone Position : The 4-oxo group in the target compound contrasts with 5-oxo in Ethyl 5-oxopyrrolidine-3-carboxylate ( ), affecting ring conformation and hydrogen-bonding capacity.
  • Ring Puckering : Dimethyl groups at C-2 () stabilize puckered conformations via steric effects, as described in Cremer-Pople coordinates ( ).

Physicochemical and Pharmacological Properties

  • Solubility : Ethyl 5-oxopyrrolidine-3-carboxylate ( ) exhibits higher polarity due to the C-5 ketone, enhancing water solubility compared to C-4 ketone analogs.
  • Bioavailability : Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate ( ) has a calculated GI absorption score of "high" (94.65%), suggesting favorable oral absorption. The acetyl group in the target compound may reduce BBB permeability compared to benzyl derivatives .
  • Crystallography : SHELX programs ( ) are widely used for structural determination of such compounds, as seen in studies of Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate ( ).

Biological Activity

Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, characterization, and various bioassays that highlight its pharmacological potential.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The general synthetic route involves the formation of the pyrrolidine ring followed by acetylation and esterification.

Chemical Structure:

C9H13NO3\text{C}_9\text{H}_{13}\text{N}\text{O}_3

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported, showcasing their effectiveness against Gram-positive bacteria.

CompoundMIC (µg/mL)MBC (µg/mL)
This compound15.631.25
Other derivatives7.8 - 62.515.6 - 125

These results suggest that this compound has comparable antimicrobial activity to other known agents, making it a candidate for further investigation in drug development against resistant strains of bacteria .

Anticancer Activity

The anticancer properties of this compound have been explored using various cancer cell lines, including A549 human lung adenocarcinoma cells. Studies have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability.

Case Study:
In a study evaluating the anticancer activity against A549 cells:

  • Concentration Used: 100 µM for 24 hours.
  • Results: Significant reduction in cell viability was observed, with a decrease to approximately 38.3% compared to untreated controls (p < 0.001) .

These findings indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and disruption of metabolic pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis: Evidence suggests that it promotes apoptotic pathways in cancer cells.
  • Antioxidant Activity: The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative damage in both microbial and cancer models .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Ethyl 1-acetyl-4-oxopyrrolidine-3-carboxylate?

  • Methodology : Synthesis typically involves cyclization of γ-keto esters with acetylation agents. For example, reacting ethyl 4-oxopyrrolidine-3-carboxylate with acetyl chloride under basic conditions (e.g., triethylamine) can yield the acetylated product. Protecting-group strategies (e.g., Boc protection) may precede acetylation to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Key considerations : Monitor reaction progress using TLC and confirm product identity via 1H^{1}\text{H}/13C^{13}\text{C} NMR.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and acetyl group integration. DEPT-135 distinguishes CH2_2/CH3_3 groups.
  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves absolute configuration and hydrogen-bonding networks. For example, SHELXL refines thermal parameters and validates bond lengths/angles against standard databases .
    • Validation : Cross-check crystallographic data with CIF validation tools (e.g., PLATON) to detect outliers in torsion angles or bond distances .

Advanced Research Questions

Q. How can the puckering conformation of the pyrrolidine ring be quantitatively analyzed?

  • Methodology : Apply Cremer-Pople puckering parameters to describe ring non-planarity. Calculate displacement coordinates (zjz_j) relative to the mean ring plane using crystallographic data. For five-membered rings, amplitude (qq) and phase angle (ϕ\phi) define pseudorotational states (e.g., envelope or twist conformations). Software like CrystalExplorer automates these calculations .
  • Example : In Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, the pyrrolidine ring adopts a twisted conformation with q=0.42A˚q = 0.42 \, \text{Å} and ϕ=144\phi = 144^\circ, indicating steric strain from substituents .

Q. How should researchers address contradictions in crystallographic refinement data (e.g., thermal parameter outliers)?

  • Methodology :

  • Data validation : Use SHELXL’s built-in validation (e.g., ACTAB for ADP checks) and PLATON’s ADDSYM to detect missed symmetry.
  • Model adjustment : Re-examine hydrogen-bonding networks or solvent occupancy. For high thermal motion, apply restraints to ADP values or consider disorder modeling .
    • Case study : In structures with overlapping electron density (e.g., disordered solvent), partial occupancy refinement or exclusion of ambiguous data points resolves discrepancies .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to compute Fukui indices, identifying electrophilic sites (e.g., the 4-oxo group).
  • Molecular docking : Simulate interactions with enzymes (e.g., hydrolases) using AutoDock Vina to predict regioselectivity.
    • Visualization : ORTEP-3 generates 3D models for orbital alignment analysis, aiding mechanistic hypotheses .

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